molecular formula C13H12N2O2 B2816906 N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine CAS No. 1030421-68-1

N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B2816906
CAS No.: 1030421-68-1
M. Wt: 228.251
InChI Key: HVCPJBARUCJOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(pyridin-2-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization

Chemical Reactions Analysis

N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Although not used clinically, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared to other hydroxylamine derivatives and compounds with similar structural features. Some similar compounds include:

    N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}amine: Lacks the hydroxyl group, leading to different reactivity and applications.

    3-(pyridin-2-ylmethoxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Hydroxylamine hydrochloride: A common reagent used in the synthesis of hydroxylamine derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

(NE)-N-[[3-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15-9-11-4-3-6-13(8-11)17-10-12-5-1-2-7-14-12/h1-9,16H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCPJBARUCJOAH-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.